
3-Methylpentane-D14
Descripción general
Descripción
3-Methylpentane-D14 is a deuterated compound . It is a hydrocarbon that is substituted with a deuterium atom at the fourth position. The molecular formula is C6H14 .
Synthesis Analysis
The synthesis of 3-Methylpentane-D14 involves specific deuterated 3-methylpentanes . The percent deuterations are measured by mass spectrometry .Molecular Structure Analysis
The molecular structure of 3-Methylpentane-D14 includes a molecular weight of 100.26 g/mol . The IUPAC name is 1,1,1,2,2,3,4,4,5,5,5-undecadeuterio-3-(trideuteriomethyl)pentane .Physical And Chemical Properties Analysis
3-Methylpentane-D14 has a molecular weight of 100.26 g/mol . It has a complexity of 19.2 and an isotope atom count of 14 . The compound has a rotatable bond count of 2 .Aplicaciones Científicas De Investigación
Low Activation Energy Abstraction Studies
- Research on Thermal D Atoms in Hydrocarbons : Experiments involving 3-methylpentane-d14 have been conducted to study the abstraction of H from C–H bonds by thermal D atoms at 77 K. This research is crucial in understanding low activation energy processes in hydrocarbons, potentially involving tunneling mechanisms or unusual molecular distortions in glassy states (Wilkey & Willard, 1976).
Electron Spin Echo and Solvation Structure Analysis
- Geometrical Structure of Solvated Electrons : The solvation structure of electrons in γ-irradiated 3-methylpentane-d14 glass has been analyzed, revealing insights into the spatial arrangement of deuterons around solvated electrons. This research contributes to the broader understanding of electron solvation in hydrocarbon glasses (Narayana & Kevan, 1976).
Radiochemistry and Irradiation Studies
- Investigating Decay Mechanisms in Hydrocarbons : The decay mechanisms of CH3 radicals in 3-methylpentane-d14 glasses have been studied, particularly focusing on the yields of isotopic methane from γ irradiation. This research provides valuable insights into the behavior of radicals and the effects of irradiation in hydrocarbons (Neiss, Sprague & Willard, 1975).
Optical Spectra and Electron Trapping
- Analysis of Optical Spectra of Trapped Electrons : Studies on the wavelength-selective bleaching of optical spectra of trapped electrons in organic glasses, including 3-methylpentane-d14, have provided detailed insights into the behavior of electrons in these environments. This is crucial for understanding electron trapping and charge transport in organic materials (Paraszczak & Willard, 1979).
Hydrogen Atom Reactions and Trapping
- Yields of Elementary Reactions with Hydrogen Atoms : Research on the reactions of hydrogen atoms in hydrocarbons, including studies on 3-methylpentane-d14, provides insights into the quantum yields and trapping mechanisms of hydrogen atoms. This research is pivotal for understanding the fundamental reactions involving hydrogen in various chemical environments (Perkey & Willard, 1974).
Safety And Hazards
Propiedades
IUPAC Name |
1,1,1,2,2,3,4,4,5,5,5-undecadeuterio-3-(trideuteriomethyl)pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14/c1-4-6(3)5-2/h6H,4-5H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEOZHBOMNWTJB-YSWKHMAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpentane-D14 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



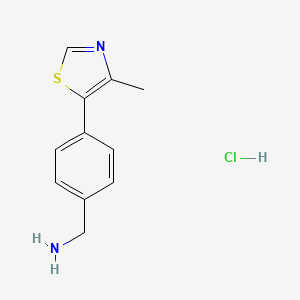
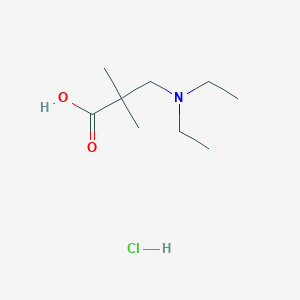
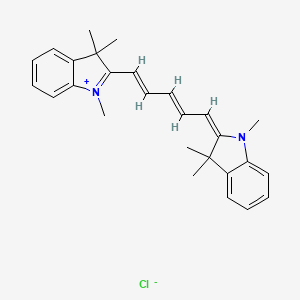
![[1,2,4]Triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/structure/B1436129.png)
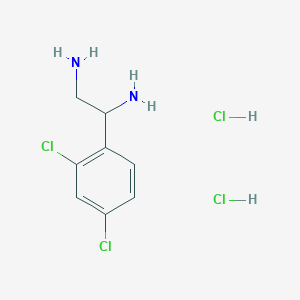
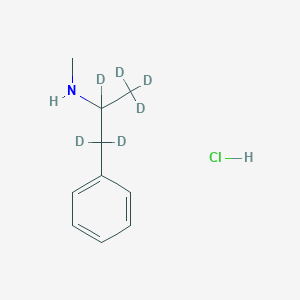
![5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1436135.png)
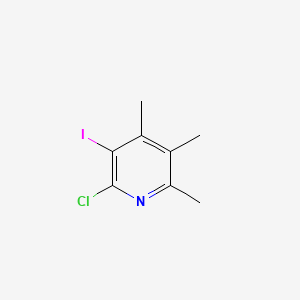
![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine trihydrochloride](/img/structure/B1436138.png)
![2-[(2,6-Dimethoxypyridin-3-yl)oxy]acetic acid](/img/structure/B1436140.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride](/img/structure/B1436141.png)
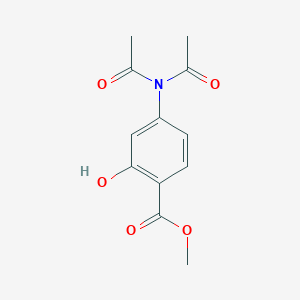
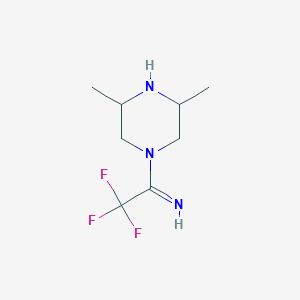
![(2E)-1-butyl-2-[(2E,4E,6E)-7-(1-butyl-3,3-dimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethylindole;hexafluorophosphate](/img/structure/B1436145.png)